molecular formula C20H13ClF3N3O4 B2842273 Methyl 3-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbonyl]isonicotinate CAS No. 338415-38-6

Methyl 3-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbonyl]isonicotinate

Cat. No.: B2842273
CAS No.: 338415-38-6
M. Wt: 451.79
InChI Key: VLQGVVQCFABUGM-UHFFFAOYSA-N
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Description

Methyl 3-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbonyl]isonicotinate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group, a pyridinyl ring, and an isonicotinate moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbonyl]isonicotinate typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbonyl]isonicotinate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbonyl]isonicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbonyl]isonicotinate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes, leading to a decrease in the production of inflammatory mediators.

Comparison with Similar Compounds

Methyl 3-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbonyl]isonicotinate can be compared with other similar compounds, such as:

    Methyl 3-[(4-{[3-chloro-2-pyridinyl]oxy}anilino)carbonyl]isonicotinate: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    Methyl 3-[(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbonyl]isonicotinate: Has the trifluoromethyl group in a different position, potentially affecting its reactivity and interactions.

The presence of the trifluoromethyl group in this compound is a key factor that distinguishes it from similar compounds, contributing to its unique chemical and biological properties.

Properties

IUPAC Name

methyl 3-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamoyl]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3N3O4/c1-30-19(29)14-6-7-25-10-15(14)17(28)27-12-2-4-13(5-3-12)31-18-16(21)8-11(9-26-18)20(22,23)24/h2-10H,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQGVVQCFABUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NC=C1)C(=O)NC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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